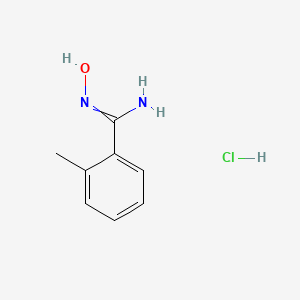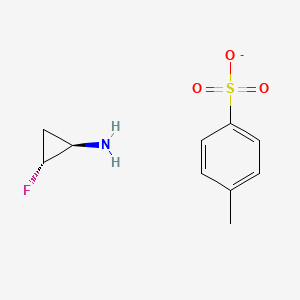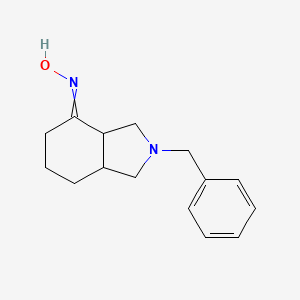
N'-hydroxy-2-methylbenzenecarboximidamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-Hydroxy-2-methylbenzolcarboximidamid;hydrochlorid: ist eine organische Verbindung mit der Summenformel C8H11ClN2O. Es ist ein Derivat von Benzolcarboximidamid, das eine Hydroxylgruppe und eine Methylgruppe am Benzolring aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von N'-Hydroxy-2-methylbenzolcarboximidamid;hydrochlorid erfolgt typischerweise durch die Reaktion von 2-Methylbenzolcarboximidamid mit Hydroxylaminhydrochlorid unter sauren Bedingungen. Die Reaktion verläuft wie folgt:
- Lösen Sie 2-Methylbenzolcarboximidamid in einem geeigneten Lösungsmittel wie Ethanol.
- Fügen Sie der Lösung Hydroxylaminhydrochlorid hinzu.
- Erhitzen Sie das Gemisch mehrere Stunden lang unter Rückfluss.
- Kühlen Sie das Reaktionsgemisch ab und filtrieren Sie den Niederschlag.
- Waschen Sie den Niederschlag mit kaltem Ethanol und trocknen Sie ihn unter Vakuum, um N'-Hydroxy-2-methylbenzolcarboximidamid;hydrochlorid zu erhalten.
Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Das Verfahren würde auf Ausbeute und Reinheit optimiert werden, wobei die Reaktionsbedingungen und Reinigungsschritte sorgfältig kontrolliert werden, um Konsistenz und Qualität zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen: N'-Hydroxy-2-methylbenzolcarboximidamid;hydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppe kann oxidiert werden, um entsprechende Oxime oder Nitrosoverbindungen zu bilden.
Reduktion: Die Imidamidgruppe kann reduziert werden, um Amine zu bilden.
Substitution: Die Methylgruppe am Benzolring kann elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat oder Wasserstoffperoxid unter sauren Bedingungen.
Reduktion: Als Reduktionsmittel können Lithiumaluminiumhydrid oder Natriumborhydrid verwendet werden.
Substitution: Elektrophile Substitutionsreaktionen können Reagenzien wie Brom oder Salpetersäure umfassen.
Hauptprodukte:
Oxidation: Bildung von Oximen oder Nitrosoderivaten.
Reduktion: Bildung von primären oder sekundären Aminen.
Substitution: Bildung von halogenierten oder nitrierten Derivaten.
Wissenschaftliche Forschungsanwendungen
N'-Hydroxy-2-methylbenzolcarboximidamid;hydrochlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Reagenz in der organischen Synthese zur Herstellung verschiedener Derivate.
Biologie: Untersucht auf sein Potenzial als Enzyminhibitor oder -modulator.
Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften, einschließlich antimikrobieller und Antikrebsaktivitäten.
Industrie: Einsatz bei der Entwicklung neuer Materialien und chemischer Prozesse.
Wirkmechanismus
Der Wirkmechanismus von N'-Hydroxy-2-methylbenzolcarboximidamid;hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Hydroxylgruppe kann Wasserstoffbrückenbindungen mit aktiven Zentren von Enzymen bilden, wodurch deren Aktivität möglicherweise gehemmt wird. Die Imidamidgruppe kann mit nucleophilen Stellen interagieren, was verschiedene biochemische Pfade beeinflusst.
Wirkmechanismus
The mechanism of action of N’-hydroxy-2-methylbenzenecarboximidamide;hydrochloride involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The imidamide group can interact with nucleophilic sites, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- N'-Hydroxy-2-methoxybenzolcarboximidamid
- N'-Hydroxy-2-chlorbenzolcarboximidamid
- N'-Hydroxy-2-nitrobenzolcarboximidamid
Vergleich: N'-Hydroxy-2-methylbenzolcarboximidamid;hydrochlorid ist aufgrund der presence of the methyl group, die seine Reaktivität und Wechselwirkung mit biologischen Zielstrukturen beeinflussen kann, einzigartig. Im Vergleich zu seinen Analoga kann es unterschiedliche physikalisch-chemische Eigenschaften und biologische Aktivitäten aufweisen, was es zu einer wertvollen Verbindung für spezifische Anwendungen macht.
Eigenschaften
Molekularformel |
C8H11ClN2O |
|---|---|
Molekulargewicht |
186.64 g/mol |
IUPAC-Name |
N'-hydroxy-2-methylbenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C8H10N2O.ClH/c1-6-4-2-3-5-7(6)8(9)10-11;/h2-5,11H,1H3,(H2,9,10);1H |
InChI-Schlüssel |
AXRXBOVFSZYMPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(=NO)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-Piperidinecarboxylic acid, 3-[(methoxymethylamino)carbonyl]-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B11820207.png)

![(Z)-3-(Dimethylamino)-1-[4-methyl-2-(methylamino)thiazol-5-yl]prop-2-en-1-one](/img/structure/B11820221.png)

![[1-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]oxy-2-morpholin-4-ylethyl]azanium](/img/structure/B11820229.png)





